molecular formula C27H27N3O3S B2555931 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 394245-80-8

4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2555931
CAS No.: 394245-80-8
M. Wt: 473.59
InChI Key: MDLFMUSTWZIBRQ-UHFFFAOYSA-N
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Description

4-(4-(Benzyloxy)-3-ethoxyphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with intriguing properties that have gained significant interest in the scientific community This compound stands out due to its unique structure, which combines a benzyloxy group, an ethoxy group, and a thioxotetrahydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis of 4-(Benzyloxy)-3-ethoxyphenyl precursor

    • Reaction: : Benzylation of 4-hydroxy-3-ethoxybenzaldehyde with benzyl chloride.

    • Conditions: : Carried out in the presence of a base like potassium carbonate in an organic solvent such as acetone.

  • Formation of the thioxotetrahydropyrimidine core

    • Reaction: : Condensation of 4-(benzyloxy)-3-ethoxybenzaldehyde with ethyl acetoacetate, thiourea, and methylamine.

    • Conditions: : The reaction is typically performed under reflux conditions in ethanol.

  • Formation of the final product

    • Reaction: : Acylation of the thioxotetrahydropyrimidine intermediate with N-phenylcarbamoyl chloride.

    • Conditions: : Conducted in the presence of an organic base like triethylamine at low temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity while minimizing costs and environmental impact. This includes the use of high-throughput reactors and purification methods like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Oxidation of this compound can be carried out using agents like potassium permanganate or chromium trioxide, leading to various oxidized derivatives.

  • Reduction: : Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can be performed on various functional groups present in the compound, using reagents like alkyl halides or nucleophiles such as amines.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic medium.

  • Reduction: : Lithium aluminum hydride in anhydrous ether.

  • Substitution: : Sodium hydride in DMF for nucleophilic substitution.

Major Products

  • Oxidation Products: : Various carboxylic acids and ketones.

  • Reduction Products: : Alcohols and amines.

  • Substitution Products: : Alkylated or aminated derivatives.

Scientific Research Applications

The unique structural characteristics of 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide make it a versatile compound in several fields:

  • Chemistry: : As a building block for the synthesis of more complex molecules, particularly in heterocyclic chemistry.

  • Biology: : Potential use in studying enzyme interactions due to its ability to act as an enzyme inhibitor.

  • Medicine: : Investigation as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.

  • Industry: : Applications in materials science for developing new polymers and coatings due to its stable and robust structure.

Mechanism of Action

This compound's mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors. The benzyloxy and ethoxy groups can enhance its binding affinity, while the thioxotetrahydropyrimidine core can interact with active sites, inhibiting enzymatic activity. The compound may also modulate biological pathways by affecting signaling mechanisms, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(benzyloxy)-3-methoxyphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: : Similar structure with a methoxy group instead of an ethoxy group.

  • 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-N-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: : Similar structure with an oxo group instead of thioxo group.

  • 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide: : Similar structure but lacks the thioxo group.

Uniqueness

4-(4-(Benzyloxy)-3-ethoxyphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide stands out due to its specific combination of functional groups, which endows it with a unique set of chemical properties and biological activities

Properties

IUPAC Name

4-(3-ethoxy-4-phenylmethoxyphenyl)-6-methyl-N-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3S/c1-3-32-23-16-20(14-15-22(23)33-17-19-10-6-4-7-11-19)25-24(18(2)28-27(34)30-25)26(31)29-21-12-8-5-9-13-21/h4-16,25H,3,17H2,1-2H3,(H,29,31)(H2,28,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLFMUSTWZIBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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